2-(Dodecyloxy)ethanol

Catalog No.
S560719
CAS No.
4536-30-5
M.F
C14H30O2
M. Wt
230.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dodecyloxy)ethanol

CAS Number

4536-30-5

Product Name

2-(Dodecyloxy)ethanol

IUPAC Name

2-dodecoxyethanol

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3

InChI Key

SFNALCNOMXIBKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCO

Solubility

In water, 11.31 mg/L at 25 °C (est)
Soluble in water, ethanol, toluene. Miscible with hot mineral, natural and synthetic oils; with fats and fatty alcohols

Synonyms

aethoxysclerol, aethoxysklerol, aetoxisclerol, alpha-Dodecyl-omega-hydroxypoly(oxy-1,2ethanediyl), atossisclerol, atoxysclerol, Brij 30, Brij-30, Brij30, dodecyl ethyleneglycol monoether, Dodecyl Ethyleneglycol Monoethers, Ether, Nonaethyleneglycol Monododecyl, Ether, Polyethylene Glycol-7-lauryl, Ether, Polyoxyethylene 9-lauryl, Ether, Polyoxyethylene Lauryl, Ether, Polyoxyethylene-4-dodecyl, Ether, Tetraethyleneglycol Lauryl, ethoxysclerol, Ethyleneglycol Monoether, Dodecyl, hydroxypolyethoxydodecane, Laureth, Laureth 1, Laureth 4, Laureth 7, laureth 9, laureth-1, laureth-4, laureth-7, laureth-9, Laureths, lauromacrogol, lauromacrogol 400, lauromacrogols, Lauryl Ether, Tetraethyleneglycol, lubrol 12A9, Lubrol PX, lubrol-PX, Monododecyl Ether, Nonaethyleneglycol, Monoether, Dodecyl Ethyleneglycol, nonaethylene glycol monododecyl ether, nonaethyleneglycol monododecyl ether, Nonaethyleneglycol Monododecyl Ethers, polidocanol, Polidocanols, Polyethylene Glycol 7 lauryl Ether, polyethylene glycol monododecyl ether, polyethylene glycol-7-lauryl ether, Polyethylene Glycol-7-lauryl Ethers, Polyoxyethylene 4 dodecyl Ether, Polyoxyethylene 9 lauryl Ether, polyoxyethylene 9-lauryl ether, Polyoxyethylene 9-lauryl Ethers, polyoxyethylene lauryl ether, Polyoxyethylene Lauryl Ethers, polyoxyethylene(4) lauryl ether, polyoxyethylene-4-dodecyl ether, polyoxyethylenedodecyl ether, Polyoxyethylenedodecyl Ethers, tetraethylene glycol dodecyl ether, tetraethyleneglycol lauryl ether, Tetraethyleneglycol Lauryl Ethers, thesit

Canonical SMILES

CCCCCCCCCCCCOCCO

Biochemical Reagent:

2-(Dodecyloxy)ethanol serves as a valuable biochemical reagent in life science research []. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) properties, allows it to interact with various biological components. This makes it useful for:

  • Solubilizing (dissolving) hydrophobic molecules in aqueous solutions [].
  • Extracting biological membranes and proteins [].
  • Studying membrane permeability and protein-lipid interactions [].

Organic Synthesis:

2-(Dodecyloxy)ethanol can be employed as a solvent or reagent in organic synthesis. Its mild reactivity and ability to dissolve various organic compounds make it suitable for:

  • Crystallization of organic molecules [].
  • Extraction of organic products from reaction mixtures [].
  • Synthesis of other organic compounds [].

Reference Compound:

Due to its well-defined structure and readily available commercial sources, 2-(Dodecyloxy)ethanol often serves as a reference compound in various analytical techniques. This includes:

  • Chromatographic separations like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) [].
  • Mass spectrometry analysis for identification and characterization of unknown compounds [].

2-(Dodecyloxy)ethanol, also known as ethylene glycol monododecyl ether, is an organic compound with the molecular formula C14H30O2C_{14}H_{30}O_{2} and a molecular weight of approximately 230.39 g/mol. This compound features a dodecyl group (a straight-chain alkyl group derived from dodecanol) attached to an ethylene glycol unit, making it amphiphilic—having both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. Its structure allows it to function effectively as a surfactant, facilitating interactions between water and oils or fats, which is crucial in various applications ranging from detergents to biological assays .

The primary mechanism of action of 2-(dodecyloxy)ethanol in scientific research is related to its detergent properties. As an amphiphile, it can disrupt and solubilize various molecules, including lipids (fats) and proteins. This allows for the extraction and purification of biological molecules from cells or tissues for further study [, ].

The primary chemical reaction involving 2-(Dodecyloxy)ethanol is its role as a surfactant, where it can solubilize lipids and proteins through micelle formation. It can also undergo esterification reactions with acids to form esters or react with other alcohols to produce ethers. The general reaction can be represented as:

R OH R COOHR COOR H2O\text{R OH R COOH}\rightarrow \text{R COOR H}_2\text{O}

where R represents the dodecyloxy group and R' represents various acyl groups.

2-(Dodecyloxy)ethanol exhibits biological activity primarily due to its surfactant properties. It has been utilized in medical applications as a local anesthetic and sclerosing agent for treating conditions such as esophageal and gastric varices, as well as varicose veins. Its ability to disrupt cellular membranes makes it effective in extracting biological molecules for research purposes . Moreover, its amphiphilic nature allows it to interact with various biological membranes, potentially influencing cell signaling pathways.

Synthesis of 2-(Dodecyloxy)ethanol typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The process can be summarized as follows:

  • Starting Materials: Dodecanol and ethylene oxide.
  • Reaction Conditions: The reaction is usually carried out in the presence of a catalyst at elevated temperatures.
  • Product Formation: The resulting product is purified through distillation or chromatography.

This method allows for the production of 2-(Dodecyloxy)ethanol in high yields while maintaining its structural integrity .

The versatility of 2-(Dodecyloxy)ethanol allows for its use in various fields:

  • Biochemical Reagent: Used in life sciences for solubilizing proteins and lipids.
  • Surfactant: Employed in detergents and cleaning products due to its ability to lower surface tension.
  • Pharmaceuticals: Utilized as a local anesthetic and in sclerotherapy treatments.
  • Cosmetics: Acts as an emulsifier in creams and lotions.
  • Analytical Chemistry: Serves as a reference compound in various analytical techniques due to its well-defined structure .

Interaction studies involving 2-(Dodecyloxy)ethanol have shown that it can effectively disrupt lipid bilayers, facilitating the release of encapsulated substances from liposomes. Its interactions with proteins have also been studied, revealing potential applications in drug delivery systems where controlled release is critical. Additionally, research indicates that this compound can modulate membrane fluidity, affecting cellular processes such as signal transduction .

Several compounds share structural similarities with 2-(Dodecyloxy)ethanol, including:

Compound NameMolecular FormulaKey Features
Ethylene Glycol Monolauryl EtherC_{12}H_{26}O_{2}Shorter alkyl chain; used similarly as a surfactant
Lauryl Alcohol Oxy EthanolC_{12}H_{26}O_{2}Similar amphiphilic properties; used in cosmetics
Laureth-4C_{12}H_{26}O_{4}Contains more ethylene oxide units; stronger surfactant
Polyoxyethylene Dodecyl EtherC_{14}H_{30}O_{n}Varying n; used for emulsification

The uniqueness of 2-(Dodecyloxy)ethanol lies in its specific balance of hydrophilic and lipophilic characteristics, which provides effective solubilization capabilities while maintaining biocompatibility for pharmaceutical applications .

Physical Description

Liquid

Color/Form

COLORLESS TO YELLOW LIQUID

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.224580195 g/mol

Monoisotopic Mass

230.224580195 g/mol

Flash Point

200 F (>93 C) (Closed cup)

Heavy Atom Count

16

Density

1.02 @ 20 °C (LIQUID)

LogP

log Kow = 3.40 (est)

Odor

PLEASANT

Melting Point

FP: 16 °C

UNII

J89TKQ5R54

Related CAS

9002-92-0

GHS Hazard Statements

Aggregated GHS information provided by 1806 companies from 47 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 146 of 1806 companies. For more detailed information, please visit ECHA C&L website;
Of the 46 notification(s) provided by 1660 of 1806 companies with hazard statement code(s):;
H302 (71.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (35.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (23.01%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

7.5X10-11 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4536-30-5
9002-92-0
39464-66-9

Wikipedia

Dodecyl ethyleneglycol monoether

Use Classification

Cosmetics -> Surfactant; Emulsifying

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Ethanol, 2-(dodecyloxy)-: ACTIVE

Dates

Modify: 2023-08-15

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